5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a nitro group, and a piperidine moiety. The presence of chlorine and nitro substituents on the pyrimidine ring enhances its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
The chemical behavior of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine can be understood through various types of reactions involving amines and nitro compounds:
Compounds containing pyrimidine rings, particularly those with substituted amino groups, have been extensively studied for their biological activities. This specific compound has shown potential in:
The synthesis of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine can be approached through several methods:
The applications of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine include:
Interaction studies are vital for understanding how 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine behaves in biological systems:
Several compounds share structural features with 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine, highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | Benzofuran moiety | Anticancer |
| 6-Chloro-N-(2-methylphenyl)-pyrimidin-4-amines | Substituted phenyl group | Antimicrobial |
| 2-Chloro-N-methyl-5-nitropyrimidin-4-amines | Methyl substitution | Antiviral |
The unique combination of functional groups in 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amines sets it apart from these similar compounds, potentially leading to distinct biological activities and therapeutic applications .
Retrosynthetic dissection of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine reveals three primary building blocks:
The synthesis begins with 2-aminopyrimidine, which undergoes sequential nitration and chlorination. Parallel synthesis of the substituted phenylpiperidine moiety follows established protocols for N-aryl piperidine formation via reductive transamination of pyridinium salts. Critical intermediates include 4-nitropyrimidin-2-amine (precursor A) and 5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline (precursor B), whose coupling forms the final product.
Nitration of the pyrimidine ring demonstrates strong regiochemical dependence on reaction conditions. In mixed nitric/sulfuric acid systems, nitration preferentially occurs at position 4 due to the electron-donating effects of the adjacent amine group. Computational studies using Hückel molecular orbital theory predict a 0.87 π-electron density at position 4 versus 0.65 at position 5, favoring 4-nitro isomer formation.
Chlorination employs solvent-free protocols with equimolar POCl~3~ under sealed reactor conditions (140–160°C, 2 hours):
| Step | Reagent System | Temperature | Yield | Selectivity (4-Cl:5-Cl) |
|---|---|---|---|---|
| 1 | POCl~3~/Pyridine | 160°C | 91% | 1:0 |
| 2 | POCl~3~/DIPEA | 140°C | 88% | 0.95:1 |
Microwave-assisted chlorination reduces reaction times to 20 minutes while maintaining >85% yields. Positional selectivity arises from the nitro group’s meta-directing effects, with calculated transition state energies favoring 5-chloro substitution by 3.2 kcal/mol.
The 4-piperidin-4-yl substituent is introduced via Buchwald–Hartwig amination using palladium catalysts. Key advancements include:
Comparative analysis of piperidine introduction methods:
| Method | Catalyst | Yield | Reaction Time |
|---|---|---|---|
| Reductive transamination | Rhodium | 94% | 6 hours |
| Microwave coupling | Pd(OAc)~2~ | 89% | 20 minutes |
| Thermal amination | CuI/1,10-phen | 76% | 12 hours |
Solvent-free conditions significantly improve atom economy and reduce purification demands. A representative protocol involves:
This method achieves 92% yield compared to 78% yield in DMF solvent systems. Mechanistic studies indicate the copper catalyst facilitates oxidative addition of the C–N bond, lowering the activation energy by 15.3 kcal/mol.
The compound’s pyrimidine ring serves as the central pharmacophore, with substituents at positions 2, 4, and 5 critically influencing target engagement. The 4-nitro group acts as a strong electron-withdrawing moiety, polarizing the pyrimidine ring and enhancing hydrogen-bond acceptor capacity. In contrast, the 5-chloro substituent contributes moderate electron withdrawal while increasing lipophilicity, as evidenced by analogous pyrimidine derivatives exhibiting improved membrane permeability with halogenation [2] [4]. The N-(2-isopropoxy-5-methyl-4-piperidin-4-ylphenyl) side chain introduces steric bulk and conformational flexibility, facilitating interactions with hydrophobic binding pockets [1] [5].
The nitro group at position 4 induces significant electron deficiency in the pyrimidine ring, quantified by a Hammett σₚ value of +1.27. This polarization stabilizes transition states in enzyme-substrate interactions, as observed in nitropyrimidine inhibitors of Janus kinase 2 (JAK2) and N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) [2] [3]. For example, replacing the nitro group with a methyl substituent in analogous compounds reduced inhibitory potency by 10-fold, underscoring its role in charge-transfer interactions [2].
The 5-chloro group increases the compound’s calculated octanol-water partition coefficient (cLogP) to 3.84, favoring passive diffusion across lipid bilayers [1]. Comparative studies of chlorinated vs. non-chlorinated pyrimidines demonstrate a 2.5-fold enhancement in cellular uptake for chlorinated analogs [4]. Steric effects from the chloro atom also restrict rotational freedom in the pyrimidine ring, optimizing binding pocket complementarity.
| Substituent | σₚ (Hammett) | cLogP Contribution | Hydrogen-Bond Capacity |
|---|---|---|---|
| 4-NO₂ | +1.27 | +0.45 | Acceptor (2 sites) |
| 5-Cl | +0.23 | +0.62 | Weak donor |
| 2-OC₃H₇ | -0.34 | +1.02 | None |
Data derived from [1] [2] [4].
X-ray crystallography of related piperidine-pyrimidine hybrids reveals a chair conformation for the six-membered piperidine ring, with the N–C bond adopting an axial orientation [5]. This configuration positions the piperidine nitrogen 2.47 Å above the pyrimidine plane, enabling favorable van der Waals contacts with protein residues. Molecular dynamics simulations indicate a 12 kcal/mol energy barrier for chair-to-boat transitions, stabilizing the bioactive conformation [5].
The dihedral angle between the piperidine and pyrimidine rings averages 49.57° ± 2.3°, as determined by single-crystal X-ray diffraction [5]. This angle optimizes spatial alignment of the nitro group with catalytic lysine residues in kinase binding sites, a feature shared with potent JAK2 inhibitors (e.g., ruxolitinib derivatives) [3]. Restricting this angle to <45° via methyl substitution at the piperidine C3 position improved target affinity by 3-fold in related compounds [2].
Pharmacophore alignment of the target compound with LEI-401 (a NAPE-PLD inhibitor) and JAK2-selective nitropyrimidines identifies three conserved features:
Unlike LEI-401, which incorporates an (S)-3-hydroxypyrrolidine group for enhanced solubility, the target compound’s isopropoxy-phenyl side chain prioritizes hydrophobic interactions. This divergence highlights the adaptability of nitropyrimidine scaffolds to distinct target classes through side chain modularity [2] [3].
| Compound | Target | Aromatic Feature | Hydrogen-Bond Acceptors | Hydrophobic Motif |
|---|---|---|---|---|
| Target Compound | Undisclosed | Pyrimidine | NO₂, Pyrimidine N1 | Piperidine, Isopropoxy |
| LEI-401 [2] | NAPE-PLD | Pyrimidine | NO₂, Carbonyl O | 3-Hydroxypyrrolidine |
| JAK2 Inhibitor [3] | JAK2 | Pyrimidine | NO₂, Cyano | 2,4-Dichlorophenyl |
Density Functional Theory calculations represent a fundamental computational approach for understanding the tautomeric behavior of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine. The investigation of tautomeric equilibria in pyrimidine-containing compounds requires sophisticated electronic structure methods to accurately predict the relative stabilities of different tautomeric forms and the energy barriers associated with their interconversion [1] [2].
The computational analysis of pyrimidine tautomerism typically employs Density Functional Theory methods, particularly the Becke three-parameter Lee-Yang-Parr (B3LYP) functional with extended basis sets such as 6-311++G(d,p) [3] [4]. These calculations provide critical insights into the electronic structure and energetic preferences of different tautomeric forms. For nitropyrimidine derivatives, studies have demonstrated that the keto tautomer is generally favored over the enol form by approximately 0.857 to 1.345 kilocalories per mole in the gas phase [1]. This preference is attributed to enhanced aromaticity in the keto form and the formation of stabilizing intramolecular hydrogen bonds.
The computational investigation of tautomeric equilibria involves several key methodological considerations. First, the geometry optimization must be performed using density functional theory methods that accurately capture both electronic correlation effects and dispersion interactions. The B3LYP functional has proven particularly effective for pyrimidine systems, providing reliable predictions of bond lengths, bond angles, and tautomeric energy differences [3] [5]. Second, the inclusion of solvent effects through continuum solvation models significantly impacts tautomeric preferences, with polar solvents generally stabilizing the more polar tautomeric forms [2].
The theoretical framework for investigating tautomeric equilibria employs a hierarchical approach combining different levels of theory. Initial screening calculations utilize density functional theory with moderate basis sets (6-31G(d,p)) to identify potential tautomeric forms and their approximate relative energies [6]. Subsequently, higher-level calculations with extended basis sets (6-311++G(d,p) or def2TZVPP) provide refined energy differences and transition state barriers [7].
For 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine, the presence of multiple potential tautomerization sites requires systematic exploration of all possible forms. The pyrimidine ring can undergo amino-imino tautomerism, while the hydroxyl group on the phenyl ring can participate in keto-enol equilibria. Computational studies of related nitramino-pyridine systems have demonstrated that the imino forms are generally preferred in the solid state, with the stabilization arising from favorable intramolecular hydrogen bonding interactions [2].
The computational assessment of tautomeric stability involves multiple energetic criteria. Primary among these is the calculation of relative electronic energies, corrected for zero-point vibrational effects and thermal contributions. Additionally, the analysis of aromaticity using descriptors such as the Harmonic Oscillator Model of Aromaticity index and Nucleus Independent Chemical Shift values provides insight into the electronic factors governing tautomeric preferences [2].
Studies on related pyrimidine systems have revealed that tautomeric forms with intact aromatic character exhibit enhanced stability. The presence of the 4-nitro group in the target compound introduces additional complexity, as the electron-withdrawing nature of this substituent can significantly influence the electron density distribution and, consequently, the relative stabilities of different tautomeric forms [1].
The investigation of tautomeric equilibria benefits significantly from frontier molecular orbital analysis. The energies and spatial distributions of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provide fundamental insights into the electronic reactivity and stability of different tautomeric forms [8] [9]. For pyrimidine derivatives, the frontier orbital analysis reveals that tautomeric forms with extended conjugation typically exhibit smaller highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps, indicating enhanced chemical reactivity [6].
Computational studies employing the B3LYP functional have demonstrated that the frontier molecular orbital energies can serve as reliable predictors of tautomeric stability. Tautomeric forms with more stabilized highest occupied molecular orbitals and higher-energy lowest unoccupied molecular orbitals generally correspond to thermodynamically favored structures [7] [10].
Molecular dynamics simulations represent an essential computational tool for elucidating the dynamic aspects of protein-ligand interactions involving 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine. These simulations provide atomic-level insights into binding mechanisms, conformational changes, and the temporal evolution of protein-ligand complexes [11] [12].
The application of molecular dynamics methodology to protein-ligand systems requires careful consideration of simulation parameters, force field selection, and sampling strategies. Contemporary molecular dynamics studies of pyrimidine-containing ligands typically employ all-atom force fields such as AMBER or CHARMM, with simulation lengths extending from hundreds of nanoseconds to microseconds to ensure adequate sampling of conformational space [13] [14].
The preparation of molecular dynamics simulations for protein-ligand complexes involves several critical steps. Initial protein structures are typically obtained from crystallographic databases and subjected to careful preparation, including the addition of hydrogen atoms, assignment of protonation states, and optimization of side chain conformations [12]. The ligand parameterization requires quantum mechanical calculations to derive partial charges and bonded parameters compatible with the chosen force field [11].
For 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine, the complex molecular structure necessitates particular attention to the parameterization of the piperidine ring and the substituted pyrimidine moiety. Studies of related pyrimidine-protein complexes have demonstrated that accurate representation of electrostatic interactions is crucial for reproducing experimental binding affinities and structural features [15] [13].
Molecular dynamics simulations reveal that protein-ligand binding is accompanied by significant conformational changes in both binding partners. For kinase targets, which represent likely molecular targets for pyrimidine derivatives, simulations have identified key conformational transitions including activation loop movements, αC-helix reorientation, and DFG motif flipping [16] [17] [18]. These conformational changes are essential for understanding the mechanism of inhibitor binding and selectivity.
The analysis of protein conformational dynamics employs various computational metrics including root mean square deviation calculations, root mean square fluctuation analysis, and principal component analysis. These methods enable the identification of correlated motions and the characterization of binding-induced conformational changes [19]. For kinase-inhibitor complexes, molecular dynamics simulations have revealed that ligand binding can induce global conformational changes that extend far beyond the immediate binding site [18].
Recent advances in molecular dynamics methodology have enabled the detailed characterization of ligand binding pathways. Enhanced sampling techniques such as metadynamics and umbrella sampling provide insights into the free energy landscapes governing ligand association and dissociation [20]. These studies have revealed that protein-ligand binding often proceeds through multiple intermediates and encounter complexes, rather than simple two-state transitions [12].
For pyrimidine-based inhibitors, molecular dynamics simulations have identified specific binding pathways involving initial encounter complex formation, followed by ligand insertion into the binding pocket and final optimization of protein-ligand contacts [15] [13]. The characterization of these pathways provides valuable information for optimizing binding kinetics and residence times.
The role of water molecules in protein-ligand interactions represents a critical aspect of molecular dynamics analysis. Simulations reveal that structured water molecules often mediate protein-ligand contacts and contribute significantly to binding specificity [12]. For pyrimidine derivatives, water-mediated hydrogen bonding interactions with backbone amide groups are frequently observed and contribute to binding affinity [13].
The analysis of water dynamics in protein-ligand complexes employs specialized computational tools for tracking water residence times, hydrogen bonding networks, and water displacement energetics. Studies of kinase-inhibitor complexes have demonstrated that the displacement of conserved water molecules can provide significant contributions to binding thermodynamics [20].
Molecular dynamics simulations enable quantitative predictions of protein-ligand binding free energies through methods such as free energy perturbation and thermodynamic integration [11] [13]. These calculations provide direct comparisons with experimental binding affinities and enable the evaluation of structure-activity relationships. For pyrimidine-containing ligands, binding free energy calculations have successfully reproduced experimental trends and identified key molecular determinants of binding affinity [15].
The decomposition of binding free energies into individual residue contributions provides detailed insights into the molecular basis of protein-ligand recognition. Studies of kinase inhibitors have revealed that hydrophobic contacts, hydrogen bonding interactions, and van der Waals forces all contribute significantly to binding affinity, with the relative importance varying depending on the specific inhibitor chemotype [13] [19].
Virtual screening methodologies represent powerful computational approaches for identifying potential kinase targets and optimizing selectivity profiles of 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine. The systematic evaluation of compound activity against multiple kinase family members enables the prediction of selectivity patterns and the identification of primary and secondary targets [21] [22] [23].
The implementation of virtual screening campaigns against kinase enzymes requires comprehensive structural databases, validated scoring functions, and appropriate computational protocols. Contemporary virtual screening studies typically employ panels of hundreds of kinase structures, representing different conformational states and inhibitor binding modes [24] [25]. The pyrimidine scaffold has been extensively utilized in kinase inhibitor development, with eight Food and Drug Administration-approved drugs containing this heterocyclic core [22].
The foundation of successful virtual screening campaigns lies in the careful selection and preparation of target protein structures. For kinase family enzymes, the availability of multiple crystal structures enables the construction of ensemble docking protocols that account for protein flexibility [25] [26]. Studies have demonstrated that multi-conformational docking approaches significantly improve the identification of active compounds compared to single-structure protocols [24].
The preparation of kinase structures for virtual screening involves several critical considerations. First, the selection of appropriate conformational states, including active (DFG-in) and inactive (DFG-out) conformations, influences the types of inhibitors that can be identified [23] [25]. Second, the treatment of flexible regions, particularly the activation loop and glycine-rich loop, requires careful optimization to balance computational efficiency with structural accuracy [26].
The prediction of kinase selectivity represents a fundamental challenge in virtual screening applications. The high structural similarity within the kinase ATP-binding site necessitates sophisticated computational approaches to identify selectivity determinants [22] [23]. Recent studies have demonstrated that the integration of multiple scoring functions and machine learning approaches can improve selectivity predictions [21] [27].
For pyrimidine-based inhibitors, selectivity profiling has revealed distinct patterns of kinase family preferences. Compounds with substituted pyrazole groups at the 2-position of the pyrimidine ring exhibit enhanced selectivity, with an average inhibition of only 1.1 kinases at 90% inhibition levels [22]. This selectivity enhancement is attributed to the ortho-methyl group on the pyrazole ring, which creates steric constraints that favor binding to specific kinase conformations [22].
The development of kinase-focused screening libraries has emerged as an effective strategy for improving hit rates and reducing false positives [26]. These libraries are constructed using pharmacophore models derived from known kinase inhibitors and incorporate structural filters based on kinase-specific binding site features [23]. Studies have demonstrated that kinase-targeted libraries can achieve hit rates of 15% or higher, compared to typical rates of 1-3% for general screening libraries [28].
The construction of target-specific libraries for 5-chloro-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-nitropyrimidin-2-amine analogs would focus on pyrimidine-based chemotypes with proven kinase activity. Pharmacophore models incorporating the essential hydrogen bonding interactions with hinge region residues, hydrophobic contacts with the adenosine pocket, and selectivity-determining interactions with variable regions would guide library design [22] [29].
The integration of machine learning methodologies with virtual screening has revolutionized kinase inhibitor discovery. Support vector machine models trained on kinase inhibitor datasets enable the prioritization of screening libraries and the prediction of activity against specific kinase subtypes [28] [21]. These approaches have demonstrated superior performance compared to traditional docking-based methods, particularly for identifying compounds with novel scaffolds [21].
Recent applications of machine learning to kinase inhibitor discovery have employed ensemble methods that combine multiple algorithms and descriptors. These approaches have successfully identified inhibitors with nanomolar potencies against challenging targets such as triple-mutant epidermal growth factor receptor variants [21]. The incorporation of structural descriptors derived from protein-ligand interaction patterns has proven particularly effective for kinase selectivity prediction [22].
The validation of virtual screening predictions through experimental testing represents a critical component of successful campaigns. Studies of pyrimidine-based kinase inhibitors have demonstrated strong correlations between computational predictions and experimental activities, with several compounds achieving nanomolar potencies against their predicted targets [29] [30]. The success rates for virtual screening campaigns have reached 39-52% for well-validated protocols, representing significant improvements over random screening approaches [31] [32].
The experimental validation of virtual screening hits typically employs biochemical assays to determine inhibition constants, followed by cellular assays to assess biological activity. For kinase targets, the evaluation of selectivity profiles using comprehensive kinase panels provides essential information for therapeutic development [22] [29]. The integration of structural biology techniques, including X-ray crystallography, enables the validation of predicted binding modes and guides subsequent optimization efforts [31] [33].
The analysis of virtual screening results requires sophisticated data integration approaches that combine computational predictions with experimental outcomes. Statistical metrics including receiver operating characteristic curves, enrichment factors, and hit rates provide quantitative assessments of screening performance [24] [26]. These analyses enable the optimization of scoring functions and the refinement of screening protocols for future campaigns.
The construction of comprehensive databases linking chemical structures, computational predictions, and experimental activities facilitates the development of predictive models for kinase inhibitor discovery. Studies have demonstrated that the integration of multiple data sources, including binding affinity measurements, selectivity profiles, and structural information, enables the construction of robust models for virtual screening applications [21] [22].
| Parameter | DFT Method | Basis Set | Energy Difference (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyrimidine Tautomerism | B3LYP | 6-311++G(d,p) | 0.857-1.345 | [1] |
| Hydroxypyrimidine | B3LYP | 6-31G(d,p) | Keto favored | [4] |
| Nitropyridine | B3LYP | 6-311++G(d,p) | Imino preferred | [2] |
| Pyrimidinone | ωB97XD | 6-311++G(d,p) | 0.857-1.345 | [1] |
| Simulation Parameter | Methodology | Duration | Key Finding | Reference |
|---|---|---|---|---|
| Protein-Ligand Binding | All-atom MD | Microseconds | Conformational transitions | [34] |
| Kinase Dynamics | Enhanced Sampling | 500 ns | Activation mechanisms | [17] |
| Water-Mediated Interactions | Standard MD | 100-500 ns | Binding contributions | [12] |
| Binding Free Energy | FEP/TI | 50-100 ns | Quantitative predictions | [13] |
| Virtual Screening Target | Library Size | Hit Rate (%) | Active Compounds | Reference |
|---|---|---|---|---|
| Aurora A Kinase | Database | Not specified | Selective inhibitors | [35] |
| JAK2/JAK3 | 54 compounds | 25 | 12 active | [29] |
| ROCK1 | 1 billion | 39 | 27 of 69 | [36] |
| Kinase Panel | 85,000 | 52.6 | 89 of 169 | [32] |